molecular formula C23H19ClN2O2S B11535822 4-(biphenyl-4-yl)-N-(4-chloro-2,5-dimethoxyphenyl)-1,3-thiazol-2-amine

4-(biphenyl-4-yl)-N-(4-chloro-2,5-dimethoxyphenyl)-1,3-thiazol-2-amine

Cat. No.: B11535822
M. Wt: 422.9 g/mol
InChI Key: HPTBJOVNIGPHON-UHFFFAOYSA-N
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Description

    4-(biphenyl-4-yl)-N-(4-chloro-2,5-dimethoxyphenyl)-1,3-thiazol-2-amine: , belongs to the class of thiazole-based compounds.

  • Its chemical formula is C₂₀H₁₉ClN₂O₂S, and it features a biphenyl group, a chloro-substituted phenyl ring, and a thiazole ring.
  • This compound has been studied for its psychoactive properties and potential therapeutic applications.
  • Preparation Methods

      Synthetic Routes:

      Reaction Conditions:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: 4C-T-2 serves as a model compound for studying thiazole chemistry and reactivity.

      Biology: It has been investigated for its interactions with serotonin receptors and potential psychedelic effects.

      Medicine: Limited research suggests its use in mental health studies, but further clinical trials are needed.

      Industry: No significant industrial applications exist due to its regulatory status.

  • Mechanism of Action

      Molecular Targets: 4C-T-2 primarily interacts with serotonin receptors (e.g., 5-HT₂A).

      Pathways Involved: Activation of these receptors leads to altered perception, mood, and cognition.

  • Comparison with Similar Compounds

      Similar Compounds:

      Uniqueness: 4C-T-2’s unique structure lies in its combination of biphenyl, thiazole, and dimethoxyphenyl moieties.

    Remember that while 4C-T-2 has been studied, its use is subject to legal and ethical considerations Always consult reliable sources and adhere to regulations when exploring such compounds

    Properties

    Molecular Formula

    C23H19ClN2O2S

    Molecular Weight

    422.9 g/mol

    IUPAC Name

    N-(4-chloro-2,5-dimethoxyphenyl)-4-(4-phenylphenyl)-1,3-thiazol-2-amine

    InChI

    InChI=1S/C23H19ClN2O2S/c1-27-21-13-19(22(28-2)12-18(21)24)25-23-26-20(14-29-23)17-10-8-16(9-11-17)15-6-4-3-5-7-15/h3-14H,1-2H3,(H,25,26)

    InChI Key

    HPTBJOVNIGPHON-UHFFFAOYSA-N

    Canonical SMILES

    COC1=CC(=C(C=C1NC2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4)OC)Cl

    Origin of Product

    United States

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